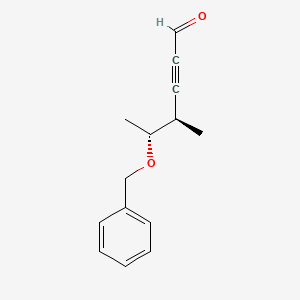
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: is a chemical compound with the molecular formula C14H16O2 . This compound is characterized by its unique structure, which includes a hexynal group, a methyl group, and a phenylmethoxy group. The (4R,5R) notation indicates the specific stereochemistry of the compound, which is crucial for its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexynal, methyl groups, and phenylmethoxy groups.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4S,5S)- and 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5S)- share structural similarities but differ in stereochemistry.
Uniqueness: The (4R,5R) stereochemistry of this compound gives it distinct chemical properties and reactivity compared to its stereoisomers.
Eigenschaften
CAS-Nummer |
919114-33-3 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(4R,5R)-4-methyl-5-phenylmethoxyhex-2-ynal |
InChI |
InChI=1S/C14H16O2/c1-12(7-6-10-15)13(2)16-11-14-8-4-3-5-9-14/h3-5,8-10,12-13H,11H2,1-2H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
YEFGZYTYLWXFEP-CHWSQXEVSA-N |
Isomerische SMILES |
C[C@H](C#CC=O)[C@@H](C)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C#CC=O)C(C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


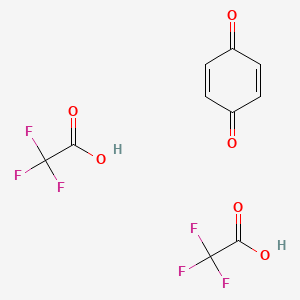
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
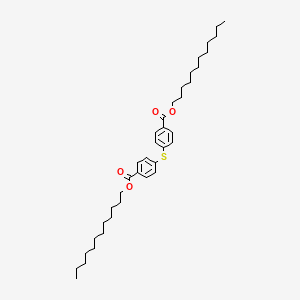
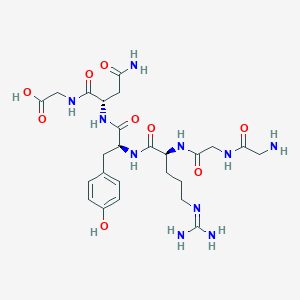
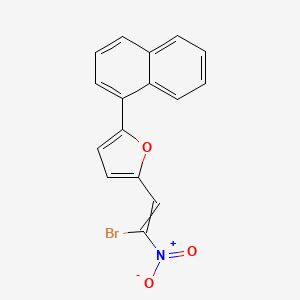
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
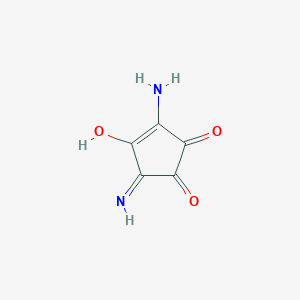
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
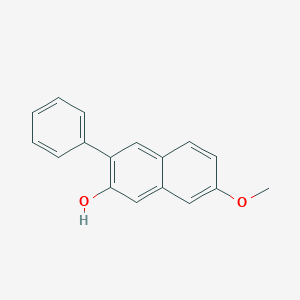

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
